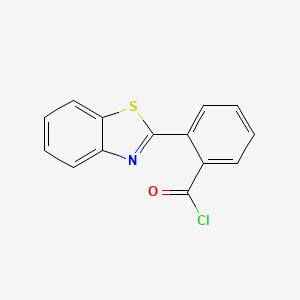

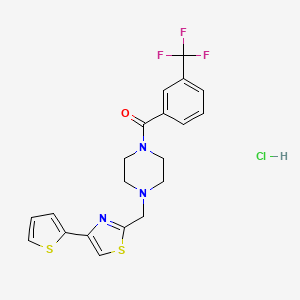

2-(1,3-Benzothiazol-2-yl)benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their pharmaceutical and biological activity and are used in a variety of applications, including as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

Synthesis Analysis

Benzothiazoles can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The benzothiazole structure involves a benzene ring fused to a thiazole ring. The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Aplicaciones Científicas De Investigación

Antibacterial Agents

Benzothiazole derivatives have been studied for their potential as antibacterial agents. The presence of the benzothiazole moiety is known to contribute to the antibacterial activity of these compounds. Research has shown that certain benzothiazole derivatives exhibit significant in vitro activity against a range of Gram-positive and Gram-negative bacteria . The ability to synthesize various derivatives allows for the exploration of structure-activity relationships, optimizing antibacterial properties.

Antitubercular Compounds

The fight against tuberculosis has led to the exploration of benzothiazole derivatives as antitubercular agents. Recent synthetic developments have focused on creating new benzothiazole-based compounds with enhanced activity against Mycobacterium tuberculosis . These compounds are compared with standard drugs to determine their efficacy and potential as future treatments.

Enzyme Inhibition

Benzothiazole derivatives are also being investigated for their role as enzyme inhibitors. This application is crucial in the development of new therapeutic agents for various diseases. For instance, some benzothiazole compounds have been identified as potent inhibitors of enzymes like endothelial lipase, which is significant in the context of cardiovascular diseases .

Green Chemistry Synthesis

The principles of green chemistry advocate for the use of environmentally benign substances in chemical synthesis. Benzothiazole derivatives, including those related to “2-(1,3-Benzothiazol-2-yl)benzoyl chloride,” can be synthesized through green chemistry approaches. These methods utilize less hazardous chemicals and aim to reduce waste, making the synthesis process more sustainable .

Pharmaceutical Drug Development

In medicinal chemistry, benzothiazole derivatives are valued for their wide range of biological activities. They serve as key scaffolds in the development of new drugs with various pharmacological properties. The versatility of the benzothiazole ring allows for the creation of compounds with potential anti-cancer, anti-inflammatory, and neuroprotective effects, among others .

Industrial Applications

Beyond medicinal applications, benzothiazole derivatives find use in industrial settings. For example, they can act as fluorescent pigment dyeing substrates, which are useful in bacterial detection. Their role in the synthesis of functional materials, such as electroluminescent devices, highlights the industrial relevance of these compounds .

Mecanismo De Acción

Target of Action

The primary target of 2-(1,3-Benzothiazol-2-yl)benzoyl chloride is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown significant inhibitory activity against this pathogen .

Mode of Action

The compound’s interaction with its target may involve various biochemical reactions, potentially disrupting essential processes within the bacterial cell .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNOS/c15-13(17)9-5-1-2-6-10(9)14-16-11-7-3-4-8-12(11)18-14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPZDVATHVMIHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-yl)benzoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2774829.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2774830.png)

![Ethyl 2-[[2-[[4-butyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2774839.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2774841.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2774843.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2774849.png)